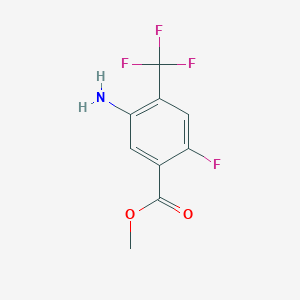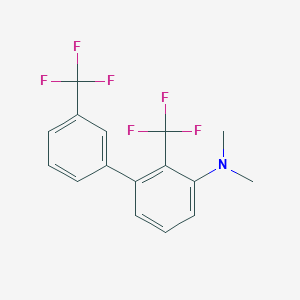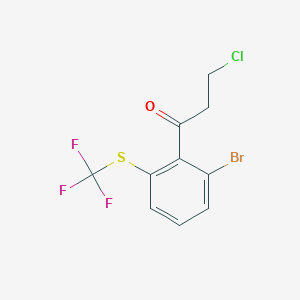
5-(1,3-Dithian-2-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dithian-2-yl)pentan-2-one is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(1,3-Dithian-2-yl)pentan-2-one can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this process include iodine, p-toluenesulfonic acid, and silica gel .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dithian-2-yl)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or hydrocarbons .
Applications De Recherche Scientifique
5-(1,3-Dithian-2-yl)pentan-2-one has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dithian-2-yl)pentan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the presence of the dithiane ring, which can undergo reversible transformations under specific conditions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Another sulfur-containing ring compound used as a protecting group for carbonyl compounds.
1,3-Dithiane: Similar to 5-(1,3-Dithian-2-yl)pentan-2-one but with different substituents on the ring.
Oxathiolane: Contains both sulfur and oxygen atoms in the ring and is used for similar purposes.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other dithiane derivatives . Its ability to form stable thioacetal intermediates makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
101033-09-4 |
|---|---|
Formule moléculaire |
C9H16OS2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
5-(1,3-dithian-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H16OS2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,2-7H2,1H3 |
Clé InChI |
AAFCLZOCTVXBMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


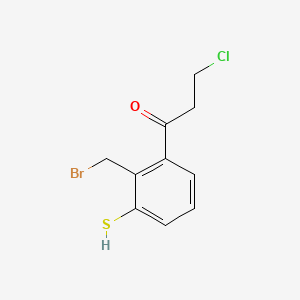
![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
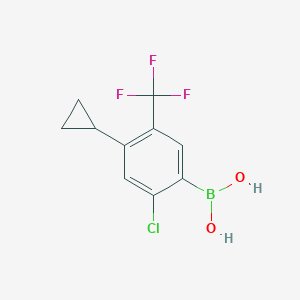




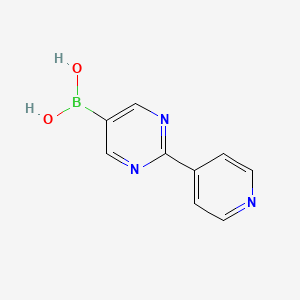
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
